![molecular formula C8H13N3 B063835 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile CAS No. 159583-37-6](/img/structure/B63835.png)
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMH-11 and has been extensively studied for its synthesis methods, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of DMH-11 is not fully understood. However, it is believed to act as a potent inhibitor of the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer. DMH-11 has been shown to bind to the AR and prevent its activation, thereby inhibiting the growth of prostate cancer cells.
Effets Biochimiques Et Physiologiques
DMH-11 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that DMH-11 inhibits the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest. DMH-11 has also been shown to reduce the expression of AR target genes, which are involved in the development and progression of prostate cancer. In vivo studies have shown that DMH-11 inhibits the growth of prostate cancer xenografts in mice.
Avantages Et Limitations Des Expériences En Laboratoire
DMH-11 has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. DMH-11 is also highly selective for the androgen receptor, which makes it an ideal tool for studying AR-mediated signaling pathways. However, DMH-11 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to work with in aqueous solutions. DMH-11 is also highly toxic, which requires special precautions to be taken when handling the compound.
Orientations Futures
There are several future directions for the study of DMH-11. One direction is to investigate the potential of DMH-11 as a therapeutic agent for other diseases such as breast cancer and Alzheimer's disease. Another direction is to study the mechanism of action of DMH-11 in more detail to gain a better understanding of its effects on the androgen receptor. Additionally, the synthesis of DMH-11 can be optimized further to increase yields and purity, which will make it more accessible for research purposes.
Conclusion:
In conclusion, DMH-11 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMH-11 is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. DMH-11 has shown promising results in inhibiting the growth of prostate cancer cells, and further research is needed to explore its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of DMH-11 involves the reaction of 3-methyl-2,3-diazabicyclo[2.2.1]hept-2-ene with acetonitrile in the presence of a catalyst. This reaction yields DMH-11 as a white crystalline solid. The synthesis of DMH-11 has been optimized by various researchers to obtain high yields and purity.
Applications De Recherche Scientifique
DMH-11 has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DMH-11 has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. DMH-11 has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.
Propriétés
Numéro CAS |
159583-37-6 |
|---|---|
Nom du produit |
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile |
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-(3-methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H13N3/c1-10-7-2-3-8(6-7)11(10)5-4-9/h7-8H,2-3,5-6H2,1H3 |
Clé InChI |
RNSDCXUXOQRUEE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC(C2)N1CC#N |
SMILES canonique |
CN1C2CCC(C2)N1CC#N |
Synonymes |
2,3-Diazabicyclo[2.2.1]heptane-2-acetonitrile,3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



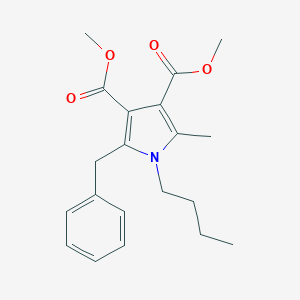
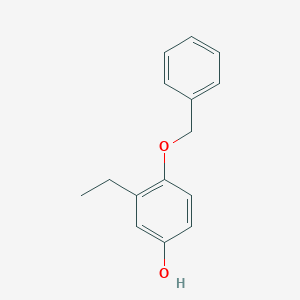
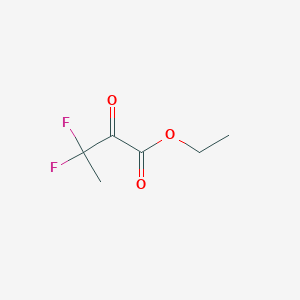
![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
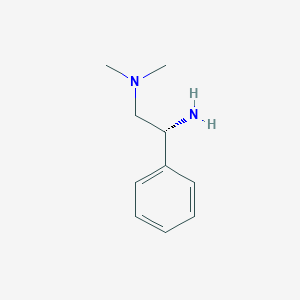
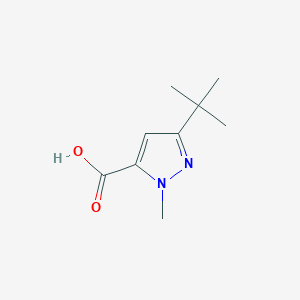
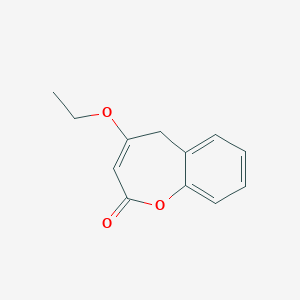
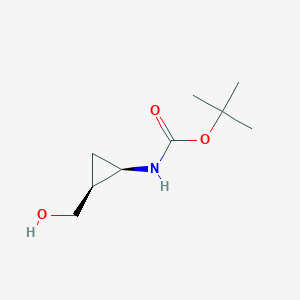
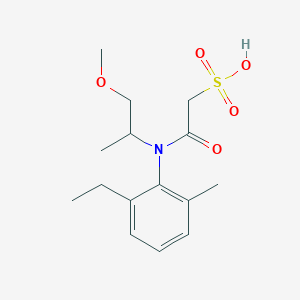
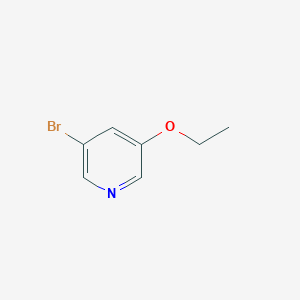
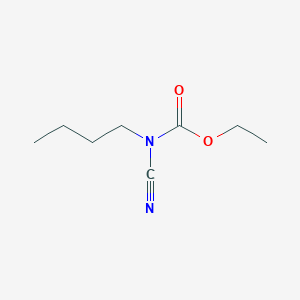
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)